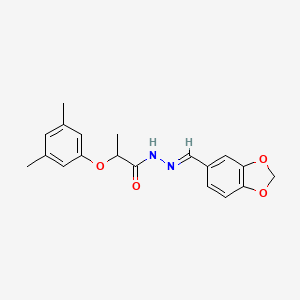![molecular formula C22H19ClN4O2 B11994957 7-[4-chloro-6-(diethylamino)-1,3,5-triazin-2-yl]-3-phenyl-2H-chromen-2-one CAS No. 2744-51-6](/img/structure/B11994957.png)
7-[4-chloro-6-(diethylamino)-1,3,5-triazin-2-yl]-3-phenyl-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 7-[4-chloro-6-(diethylamino)-1,3,5-triazin-2-yl]-3-phenyl-2H-chromen-2-one is a synthetic organic molecule that belongs to the class of coumarins. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a triazine ring, which is often associated with herbicidal and antimicrobial properties, making it a compound of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-[4-chloro-6-(diethylamino)-1,3,5-triazin-2-yl]-3-phenyl-2H-chromen-2-one typically involves multiple steps:
Formation of the Coumarin Core: The coumarin core can be synthesized via the Knoevenagel condensation reaction. This involves the reaction of 2-hydroxybenzaldehyde with a β-keto ester in the presence of a base such as piperidine.
Introduction of the Triazine Ring: The triazine ring is introduced through a nucleophilic substitution reaction. This involves reacting the coumarin derivative with 4-chloro-6-(diethylamino)-1,3,5-triazine in the presence of a suitable base like potassium carbonate.
Final Coupling: The final step involves coupling the triazine-substituted coumarin with a phenyl group, typically through a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, would be emphasized to minimize environmental impact.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and diethylamino groups.
Reduction: Reduction reactions can target the triazine ring, potentially converting it to a more saturated form.
Substitution: The chlorine atom on the triazine ring is susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom under mild conditions.
Major Products
Oxidation: Products include various oxidized derivatives of the phenyl and diethylamino groups.
Reduction: Reduced forms of the triazine ring.
Substitution: Substituted triazine derivatives with different functional groups replacing the chlorine atom.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
Biologically, the compound has shown potential as an antimicrobial agent due to the presence of the triazine ring. It is also being investigated for its anticancer properties, as coumarins are known to inhibit various cancer cell lines.
Medicine
In medicine, the compound is being studied for its potential use as an anticoagulant, similar to other coumarin derivatives like warfarin. Its unique structure may offer advantages in terms of specificity and reduced side effects.
Industry
Industrially, the compound can be used in the development of herbicides and pesticides, leveraging the triazine ring’s known herbicidal properties.
作用机制
The compound exerts its effects through multiple mechanisms:
Antimicrobial Action: The triazine ring disrupts microbial cell membranes and inhibits essential enzymes.
Anticancer Action: The coumarin core interferes with DNA synthesis and induces apoptosis in cancer cells.
Anticoagulant Action: The compound inhibits vitamin K epoxide reductase, preventing the synthesis of clotting factors.
相似化合物的比较
Similar Compounds
Warfarin: Another coumarin derivative used as an anticoagulant.
Atrazine: A triazine-based herbicide.
Coumarin: The parent compound with various biological activities.
Uniqueness
The uniqueness of 7-[4-chloro-6-(diethylamino)-1,3,5-triazin-2-yl]-3-phenyl-2H-chromen-2-one
This compound in scientific research and its potential applications across various domains
属性
CAS 编号 |
2744-51-6 |
|---|---|
分子式 |
C22H19ClN4O2 |
分子量 |
406.9 g/mol |
IUPAC 名称 |
7-[4-chloro-6-(diethylamino)-1,3,5-triazin-2-yl]-3-phenylchromen-2-one |
InChI |
InChI=1S/C22H19ClN4O2/c1-3-27(4-2)22-25-19(24-21(23)26-22)16-11-10-15-12-17(14-8-6-5-7-9-14)20(28)29-18(15)13-16/h5-13H,3-4H2,1-2H3 |
InChI 键 |
WBYZQYLODKUONA-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C1=NC(=NC(=N1)C2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC=CC=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11994880.png)
![7-(3-bromobenzyl)-3-methyl-8-[(2-oxopropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11994888.png)
![2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B11994891.png)


![N'-[(E)-1-(2-chlorophenyl)ethylidene]-2-methyl-3-furohydrazide](/img/structure/B11994912.png)


![ethyl (2E)-2-[4-(acetyloxy)-3-ethoxybenzylidene]-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11994946.png)

![1,5-dimethyl-4-{[(E,2E)-2-methyl-3-phenyl-2-propenylidene]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11994953.png)
![4-{[(E)-(2,4-dimethoxyphenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B11994963.png)
![6-(1-azepanyl)-4-(4-benzhydryl-1-piperazinyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11994967.png)
![N-{2,2,2-trichloro-1-[({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]anilino}carbothioyl)amino]ethyl}hexanamide](/img/structure/B11994979.png)
